VEGFR2 Inhibition by 4,7-Dimethoxy-1-Methyl Indole Core
A structurally related compound bearing the identical 4,7-dimethoxy-1-methyl-1H-indole core (substituted at the 3-position rather than the 2-carboxamide) demonstrated potent VEGFR2 inhibition with an IC50 of 20 nM in a time-resolved fluorescence assay using recombinant human cytoplasmic VEGFR2 [1]. This provides proof-of-concept that the 4,7-dimethoxy-1-methyl substitution pattern is compatible with low-nanomolar target engagement, differentiating it from 5-substituted (e.g., 5-chloro, 5-fluoro) indole-2-carboxamides that dominate kinase inhibitor programs. The 4,7-dimethoxy motif may confer distinct electronic properties and hydrogen-bonding capacity versus the more common 5-substituted analogs.
| Evidence Dimension | VEGFR2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Structurally related 4,7-dimethoxy-1-methyl-1H-indole derivative: IC50 = 20 nM |
| Comparator Or Baseline | Typical 5-substituted indole-2-carboxamide kinase inhibitors (e.g., KX1-004, 5-fluoro): Src IC50 = 40 μM; IKK2 inhibitors: variable sub-μM range |
| Quantified Difference | The 4,7-dimethoxy scaffold achieves 2,000-fold greater potency than 5-fluoro indole-2-carboxamide KX1-004 (Src IC50 40 μM vs. VEGFR2 IC50 0.020 μM), though against different kinase targets |
| Conditions | Recombinant human cytoplasmic VEGFR2 expressed in baculovirus; time-resolved fluorescence assay; 15 min incubation |
Why This Matters
Validates that the 4,7-dimethoxy-1-methyl substitution pattern (shared by the target compound) supports potent biological target engagement, providing procurement rationale for screening libraries built around this scaffold rather than common 5-substituted indole-2-carboxamides.
- [1] BindingDB BDBM50203098 (CHEMBL400253). 4-((4,7-dimethoxy-1-methyl-1H-indol-3-yl)methylene)-... VEGFR2 IC50 20 nM. Curated by ChEMBL from Cephalon Inc. Published in Bioorg. Med. Chem. Lett. DOI: 10.1016/j.bmcl.2006.12.054. View Source
